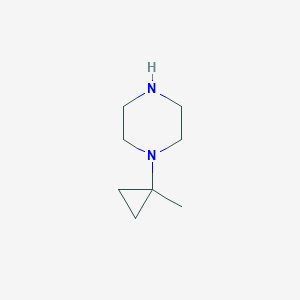

1-(1-Methylcyclopropyl)piperazine

Descripción

Propiedades

Fórmula molecular |

C8H16N2 |

|---|---|

Peso molecular |

140.23 g/mol |

Nombre IUPAC |

1-(1-methylcyclopropyl)piperazine |

InChI |

InChI=1S/C8H16N2/c1-8(2-3-8)10-6-4-9-5-7-10/h9H,2-7H2,1H3 |

Clave InChI |

JEXCKZNACNENIV-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC1)N2CCNCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The methylcyclopropyl substituent distinguishes 1-(1-Methylcyclopropyl)piperazine from other piperazines. Key comparisons include:

- Lipophilicity : Aryl-substituted piperazines (e.g., mCPP, TFMPP) exhibit higher lipophilicity than 1-(1-Methylcyclopropyl)piperazine, favoring blood-brain barrier penetration .

- Solubility : Hydroxyalkyl derivatives like HEHPP are water-soluble, whereas methylcyclopropyl and aryl derivatives require organic solvents for formulation .

Pharmacological Activity

- Receptor Binding :

- Serotonin Receptors : TFMPP and mCPP show strong 5-HT1B/2C agonism, while 1-(1-Methylcyclopropyl)piperazine’s rigid structure may alter receptor subtype selectivity .

- Dopamine Transporters : BZP and its analogs inhibit dopamine reuptake, but methylcyclopropyl substitution’s impact on transporter affinity remains uncharacterized .

- Antimicrobial Activity : Piperazines with polar substituents (e.g., HEHPP) lack antifungal activity, whereas aryl derivatives like 1c and 28e inhibit Candida albicans hyphae formation at 400 μM .

Métodos De Preparación

Methodology

A simplified one-pot procedure leverages protonated piperazine to suppress disubstitution, as described by PMC7249161. Piperazine is treated with acetic acid or HCl to form a mono-protonated species, which reacts with 1-methylcyclopropylmethyl halides (e.g., bromide or iodide). The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the target compound in 70–85% yield.

Key Parameters

-

Solvent: DMF or acetonitrile.

-

Temperature: 60–80°C.

-

Molar Ratio: 1.2 equivalents of alkylating agent per piperazine.

Mechanistic Insights

Protonation of one nitrogen atom in piperazine enhances the nucleophilicity of the other, facilitating selective mono-alkylation. This method avoids the need for protecting groups, streamlining the synthesis.

Reductive Amination Approach

Reaction Design

This method involves condensing piperazine with (1-methylcyclopropyl)ketone precursors using reductive amination. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are employed to reduce the imine intermediate.

Comparative Analysis of Methodologies

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Acylation-Reduction | 80–85% | High | Excellent | Moderate |

| Direct Alkylation | 70–85% | Moderate | Good | Low |

| Reductive Amination | 50–65% | High | Limited | High |

Industrial Considerations and Optimization

Q & A

Q. What experimental designs address conflicting bioactivity data in analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.